molecular formula C8H14Cl3N B12478653 Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

Cat. No.: B12478653
M. Wt: 230.6 g/mol
InChI Key: CUJWWPNLJUMOGZ-UHFFFAOYSA-N
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Description

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C₈H₁₄Cl₃N. It is a derivative of amine and is characterized by the presence of two 3-chlorobut-2-en-1-yl groups attached to a central nitrogen atom, forming a hydrochloride salt. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-chlorobut-2-en-1-yl)amine hydrochloride typically involves the reaction of 3-chlorobut-2-en-1-yl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as alcohols or ketones.

    Reduction: Reduced forms like amines or hydrocarbons.

    Substitution: Substituted products with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the production of pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-chlorobut-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound can modulate the activity of these targets, influencing various cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chlorobut-2-en-1-yl)amine
  • 3-chlorobut-2-en-1-amine hydrochloride
  • Bis(3-chlorobut-2-en-1-yl)amine hydrobromide

Uniqueness

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

IUPAC Name

3-chloro-N-(3-chlorobut-2-enyl)but-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWWPNLJUMOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNCC=C(C)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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